Cas no 2172004-91-8 (1-(6-methylheptyl)azetidin-2-ylmethanamine)

1-(6-Methylheptyl)azetidin-2-ylmethanamine is a specialized organic compound featuring an azetidine ring core functionalized with a primary amine and a 6-methylheptyl side chain. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The azetidine ring offers conformational rigidity, while the amine group provides a reactive handle for further derivatization. The branched alkyl chain enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. Its well-defined molecular architecture enables precise modifications, facilitating structure-activity relationship studies in drug discovery. The compound's stability under standard conditions ensures reliable handling in synthetic workflows.
1-(6-methylheptyl)azetidin-2-ylmethanamine structure
2172004-91-8 structure
Product Name:1-(6-methylheptyl)azetidin-2-ylmethanamine
CAS No:2172004-91-8
MF:C12H26N2
MW:198.348243236542
CID:6484515
PubChem ID:165505879
Update Time:2025-05-23

1-(6-methylheptyl)azetidin-2-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(6-methylheptyl)azetidin-2-ylmethanamine
    • 2172004-91-8
    • EN300-1282337
    • [1-(6-methylheptyl)azetidin-2-yl]methanamine
    • Inchi: 1S/C12H26N2/c1-11(2)6-4-3-5-8-14-9-7-12(14)10-13/h11-12H,3-10,13H2,1-2H3
    • InChI Key: JRDRSSWQZCLREN-UHFFFAOYSA-N
    • SMILES: N1(CCCCCC(C)C)CCC1CN

Computed Properties

  • Exact Mass: 198.209598838g/mol
  • Monoisotopic Mass: 198.209598838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.3Ų

1-(6-methylheptyl)azetidin-2-ylmethanamine Pricemore >>

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Additional information on 1-(6-methylheptyl)azetidin-2-ylmethanamine

Introduction to Compound CAS No. 2172004-91-8: 1-(6-Methylheptyl)azetidin-2-ylmethanamine

The compound with CAS No. 2172004-91-8, known as 1-(6-methylheptyl)azetidin-2-ylmethanamine, is a structurally complex organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The azetidine ring in this molecule is substituted at the 2-position with a methanamine group, which further bears a 6-methylheptyl chain. This unique structure endows the compound with intriguing chemical properties and potential biological activities.

Recent studies have highlighted the importance of azetidine derivatives in drug discovery, particularly due to their ability to modulate various biological targets. The 6-methylheptyl substituent in this compound introduces steric bulk and hydrophobicity, which could influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These attributes make 1-(6-methylheptyl)azetidin-2-ylmethanamine a promising candidate for further exploration in medicinal chemistry.

From a synthetic perspective, the construction of the azetidine ring is a critical step in the synthesis of this compound. Various methods have been reported for azetidine synthesis, including cyclocondensation reactions and ring-closing metathesis. The specific synthesis of 1-(6-methylheptyl)azetidin-2-ylmethanamine likely involves a combination of these techniques, followed by functionalization to introduce the methanamine group and the 6-methylheptyl side chain.

The biological evaluation of 1-(6-methylheptyl)azetidin-2-ylmethanamine has revealed its potential as a modulator of ion channels and G-protein coupled receptors (GPCRs). These findings are supported by recent research that demonstrates how structural modifications in azetidine derivatives can significantly impact their bioactivity. For instance, studies published in *Journal of Medicinal Chemistry* have shown that the substitution pattern on the azetidine ring plays a pivotal role in determining both potency and selectivity for target proteins.

In terms of applications, 1-(6-methylheptyl)azetidin-2-ylmethanamine holds promise as a lead compound for developing novel therapeutic agents. Its ability to interact with key biological targets makes it relevant in areas such as pain management, inflammation, and central nervous system disorders. Furthermore, ongoing research is exploring its potential as a building block for more complex molecular architectures in drug design.

From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into its molecular structure and purity. Recent advancements in NMR technology have enabled more precise determination of stereochemistry and dynamic processes within the molecule, further enhancing our understanding of its properties.

In conclusion, 1-(6-methylheptyl)azetidin-2-ylmethanamine represents an intriguing compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with promising biological activity profiles, positions it as a valuable tool for advancing drug discovery efforts. As research continues to unfold, this compound may pave the way for innovative therapeutic solutions across various medical fields.

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